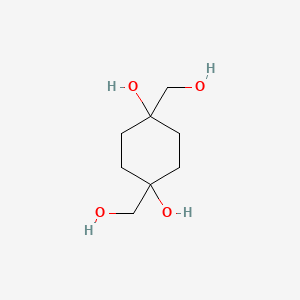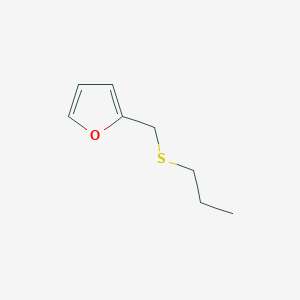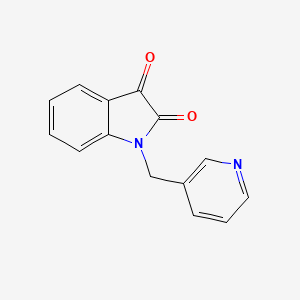
1-(pyridin-3-ylmethyl)-1H-indole-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Pyridinylmethyl)-1H-Indole-2,3-dione is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
The synthesis of 1-(3-pyridinylmethyl)-1H-Indole-2,3-dione can be achieved through several synthetic routes. One common method involves the reaction of indole-2,3-dione with 3-pyridinemethanol under acidic conditions. The reaction typically proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 3-pyridinemethanol attacks the carbonyl carbon of indole-2,3-dione, leading to the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields.
Análisis De Reacciones Químicas
1-(3-Pyridinylmethyl)-1H-Indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the pyridinylmethyl group, leading to the formation of various substituted indole derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology: The compound has shown potential as a biological probe for studying cellular processes. Its ability to interact with specific biological targets makes it useful for investigating the mechanisms of various biological pathways.
Medicine: Indole derivatives, including 1-(3-pyridinylmethyl)-1H-Indole-2,3-dione, have been studied for their potential therapeutic applications. They have shown promise as anticancer, antiviral, and anti-inflammatory agents.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(3-pyridinylmethyl)-1H-Indole-2,3-dione involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to the suppression of tumor growth.
The molecular targets and pathways involved in its mechanism of action depend on the specific biological context and the nature of the compound’s interactions with its targets.
Comparación Con Compuestos Similares
1-(3-Pyridinylmethyl)-1H-Indole-2,3-dione can be compared with other similar compounds, such as:
Indole-2,3-dione: This compound lacks the pyridinylmethyl group and has different chemical properties and biological activities.
3-Pyridinylmethyl derivatives: These compounds have a pyridinylmethyl group attached to different core structures, leading to variations in their chemical and biological properties.
Propiedades
Fórmula molecular |
C14H10N2O2 |
|---|---|
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
1-(pyridin-3-ylmethyl)indole-2,3-dione |
InChI |
InChI=1S/C14H10N2O2/c17-13-11-5-1-2-6-12(11)16(14(13)18)9-10-4-3-7-15-8-10/h1-8H,9H2 |
Clave InChI |
UIKBZQKMJSOBLX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





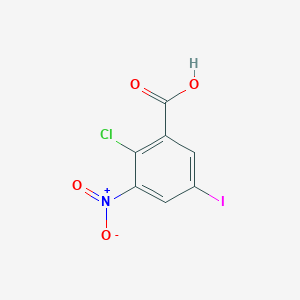

![5-[(4-Carboxy-5-methylfuran-2-yl)methylsulfanylmethyl]-2-methylfuran-3-carboxylic acid](/img/structure/B14005092.png)


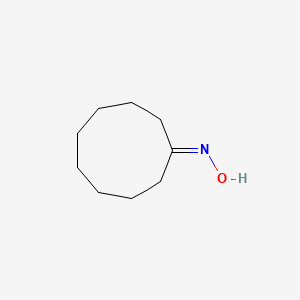
![tert-butyl N-(2-oxa-8-azaspiro[3.5]nonan-5-yl)carbamate](/img/structure/B14005109.png)
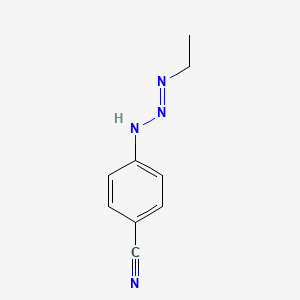
![Bis[2-mesylamidoethyl]disulfide](/img/structure/B14005113.png)
